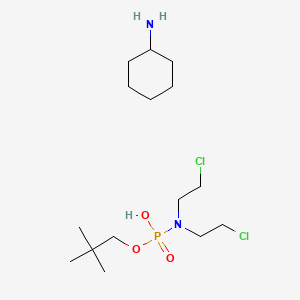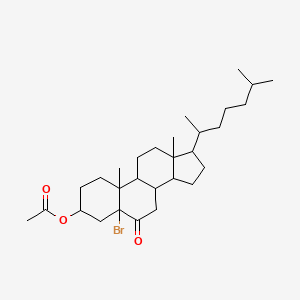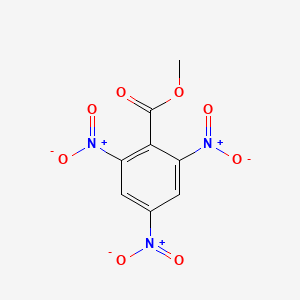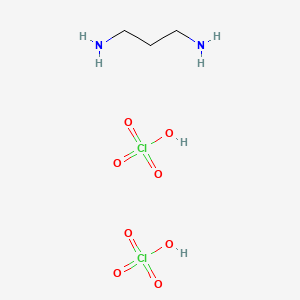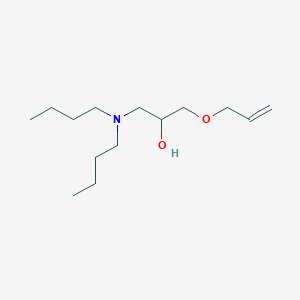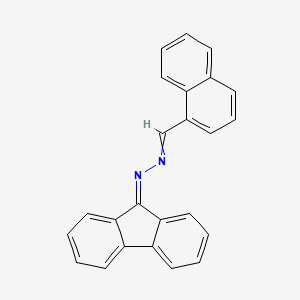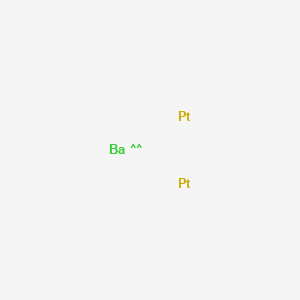
5-Phenyl-1lambda~6~-thiopyran-1,1(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-2H-thiopyran 1,1-dioxide is a heterocyclic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing analogs of pyrans, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a phenyl group attached to the thiopyran ring. The presence of the sulfur atom and the phenyl group imparts distinct chemical and physical properties to the compound, making it a valuable building block in organic synthesis and materials chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with appropriate reagents. One common method includes the reaction of thiopyran-3-one with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield the desired compound . Another approach involves the use of trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) to introduce trifluoromethyl groups into the thiopyran ring, followed by oxidation and dehydration reactions .
Industrial Production Methods
Industrial production of 5-phenyl-2H-thiopyran 1,1-dioxide may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-phenyl-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiopyran derivatives.
Substitution: Phenyl-substituted thiopyrans.
Wissenschaftliche Forschungsanwendungen
5-phenyl-2H-thiopyran 1,1-dioxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-phenyl-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom can form strong interactions with metal ions and proteins, influencing enzymatic activities and cellular processes. Additionally, the phenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyran: A heterocyclic compound with a sulfur atom replacing the oxygen atom in the pyran ring.
Thiopyrylium: A positively charged analog of thiopyran with unique electronic properties.
Thiophene: A five-membered sulfur-containing heterocycle with aromatic properties.
Uniqueness
5-phenyl-2H-thiopyran 1,1-dioxide stands out due to its combination of a thiopyran ring and a phenyl group, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
15031-01-3 |
|---|---|
Molekularformel |
C11H10O2S |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
5-phenyl-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C11H10O2S/c12-14(13)8-4-7-11(9-14)10-5-2-1-3-6-10/h1-7,9H,8H2 |
InChI-Schlüssel |
OAMFBAOFPOTUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=CS1(=O)=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



